2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidine ring, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.
Scientific Research Applications
2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as an antagonist or modulator of various receptors and enzymes, influencing cellular processes. For example, derivatives of similar compounds have been shown to inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Known for its pharmacological activity and ability to modulate biological targets.
(E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones: These compounds share structural similarities and exhibit diverse biological activities.
Pyrrolidin-2-ones: Common structural motifs in natural products and synthetic compounds with potent biological activities.
Uniqueness
2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of a phenyl group, a pyrrolidine ring, and an isoquinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-phenyl-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H18N2O2/c25-21-17-10-6-9-16-19(23-13-4-5-14-23)12-11-18(20(16)17)22(26)24(21)15-7-2-1-3-8-15/h1-3,6-12H,4-5,13-14H2 |
InChI Key |
MIPRIBYCDHSEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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